Cas no 877861-35-3 (2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid)

2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2,7(1H)-Isoquinolinedicarboxylicacid, 3,4-dihydro-, 2-(phenylmethyl) ester
- 2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 2,6-BIS(CHLOROMETHYL)-1,4-DIMETHOXYBENZENE
- 2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- CKB86135
- 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- A842367
- 2,7(1H)-Isoquinolinedicarboxylicacid,3,4-dihydro-,2-(phenylmethyl)ester
- AKOS015910057
- 877861-35-3
- DTXSID10659442
- FT-0646643
- EN300-121365
- SCHEMBL1793928
- 2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylicacid
-
- MDL: MFCD08460903
- Renchi: InChI=1S/C18H17NO4/c20-17(21)15-7-6-14-8-9-19(11-16(14)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21)
- Clave inchi: LSBNDRUEEMBVHN-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)COC(=O)N2CCC3=C(C=C(C=C3)C(=O)O)C2
Atributos calculados
- Calidad precisa: 311.11600
- Masa isotópica única: 311.116
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 5
- Complejidad: 433
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 2.7
- Carga superficial: 0
- Superficie del Polo topológico: 66.8A^2
Propiedades experimentales
- Denso: 1.307
- Punto de ebullición: 513.8°C at 760 mmHg
- Punto de inflamación: 264.5°C
- índice de refracción: 1.626
- PSA: 66.84000
- Logp: 3.01760
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Información de Seguridad
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143487-1g |
2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95% | 1g |
$1086 | 2021-08-05 | |
Enamine | EN300-121365-5.0g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 5.0g |
$2524.0 | 2023-02-15 | ||
Enamine | EN300-121365-10.0g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 10.0g |
$3195.0 | 2023-02-15 | ||
Enamine | EN300-121365-2500mg |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 2500mg |
$1791.0 | 2023-10-02 | ||
Enamine | EN300-121365-10000mg |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 10000mg |
$3929.0 | 2023-10-02 | ||
Enamine | EN300-121365-500mg |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 500mg |
$877.0 | 2023-10-02 | ||
Enamine | EN300-121365-1000mg |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 1000mg |
$914.0 | 2023-10-02 | ||
Ambeed | A660139-1g |
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 95+% | 1g |
$1203.0 | 2024-04-16 | |
Enamine | EN300-121365-0.1g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.1g |
$873.0 | 2023-02-15 | ||
Enamine | EN300-121365-0.25g |
2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
877861-35-3 | 0.25g |
$911.0 | 2023-02-15 |
2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Literatura relevante
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
877861-35-3 (2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid) Productos relacionados
- 170655-44-4(2-Chloro-N-(2,2,2-trifluoroethyl)acetamide)
- 1351649-09-6(N-(2,2-diethoxyethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 66556-09-0(5,6-Dimethyl-1,2,3,4-tetrahydroquinoline)
- 1376232-60-8(N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide)
- 388079-58-1(Ferrocene,1-[(1R)-1-(diphenylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1R)-(9CI))
- 1395492-92-8(2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester)
- 330677-55-9(ethyl 4-(4-bromo-2-fluorobenzamido)benzoate)
- 868050-00-4(1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine)
- 1806617-75-3(3-(Hydroxymethyl)-5-methylphenylpropanenitrile)
- 2228385-82-6(2-fluoro-6-(3,3,3-trifluoro-2-hydroxypropyl)phenol)
